molecular formula C24H26ClN3O3S B2414041 Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate CAS No. 450349-42-5

Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate

Cat. No.: B2414041
CAS No.: 450349-42-5
M. Wt: 472
InChI Key: NHPHBRAVHWQMFB-UHFFFAOYSA-N
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Description

Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate is a complex organic compound that features a combination of indole, piperazine, and sulfanylacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Indole Derivative: The indole nucleus is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Chlorophenylmethyl Group: The indole derivative is then alkylated with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Introduction of the Sulfanylacetyl Group: The resulting compound undergoes a nucleophilic substitution reaction with a sulfanylacetyl chloride derivative.

    Formation of the Piperazine Carboxylate: Finally, the compound is reacted with ethyl piperazine-1-carboxylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[2-[1-(phenylmethyl)indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate: Lacks the chlorophenyl group, which may affect its binding affinity and biological activity.

    Methyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate: The methyl ester variant, which may have different pharmacokinetic properties.

Uniqueness

This compound is unique due to the presence of the chlorophenyl group, which enhances its lipophilicity and potentially its ability to cross biological membranes, thereby increasing its efficacy in biological systems .

Properties

IUPAC Name

ethyl 4-[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN3O3S/c1-2-31-24(30)27-13-11-26(12-14-27)23(29)17-32-22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPHBRAVHWQMFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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